molecular formula C14H18ClNO2 B8335011 2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

2-Chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide

Cat. No. B8335011
M. Wt: 267.75 g/mol
InChI Key: CQEJSLAMZKVTHX-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

LiAlH4 (5.70 g, 151 mmol) was added in portions to a sol. of 2-chloro-N-cyclopropyl-5-(3-methoxy-propyl)-benzamide (10 g, 37.7 mmol) in THF (230 mL) at 0° C. The ice bath was removed, and the mixture was heated to reflux for 4 h. The mixture was allowed to cool to rt, and was cooled to 0° C. Water (7.5 mL), aq. 15% NaOH (17 mL), and water (5.7 mL) were carefully added. The mixture was filtered, and the precipitate was washed with EtOAc. The filtrate was evaporated under reduced pressure. The residue was diluted with EtOAc, and the resulting mixture was washed with water, and brine. The org. layer was dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (EtOAc/heptane 1:4→1:3→1:2) yielded the title compound (5.60 g, 59%). LC-MS: tR=0.86 min; ES+: 254.19.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:16][C:9]=1[C:10]([NH:12][CH:13]1[CH2:15][CH2:14]1)=O>C1COCC1>[Cl:7][C:8]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][O:23][CH3:24])=[CH:16][C:9]=1[CH2:10][NH:12][CH:13]1[CH2:14][CH2:15]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(=O)NC2CC2)C=C(C=C1)CCCOC
Name
Quantity
230 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
ADDITION
Type
ADDITION
Details
Water (7.5 mL), aq. 15% NaOH (17 mL), and water (5.7 mL) were carefully added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the precipitate was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
the resulting mixture was washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (EtOAc/heptane 1:4→1:3→1:2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CNC2CC2)C=C(C=C1)CCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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